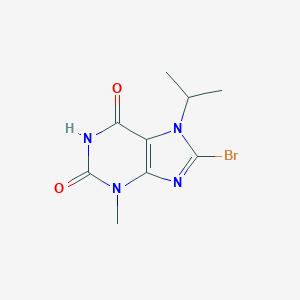

8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione

Description

Properties

IUPAC Name |

8-bromo-3-methyl-7-propan-2-ylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN4O2/c1-4(2)14-5-6(11-8(14)10)13(3)9(16)12-7(5)15/h4H,1-3H3,(H,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJNENRMUGDVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(N=C1Br)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3-Methylxanthine

The synthesis begins with the bromination of 3-methylxanthine, a xanthine derivative. N-Bromosuccinimide (NBS) serves as the brominating agent due to its selectivity for the 8-position of the purine ring. The reaction is conducted in dimethylformamide (DMF) at 80–85°C for 8–10 hours, with potassium carbonate as a base to deprotonate the purine and facilitate electrophilic substitution.

Key Conditions :

Alkylation at the 7-Position

The brominated intermediate undergoes alkylation with isopropyl bromide to introduce the 7-propan-2-yl group. This step employs phase-transfer catalysis in a toluene/N-methylpyrrolidone (NMP) mixture to improve reactivity. Diisopropylethylamine (DIPEA) is used to maintain alkaline conditions, ensuring efficient nucleophilic displacement.

Optimized Protocol :

-

Combine 8-bromo-3-methylxanthine (1 eq), isopropyl bromide (1.2 eq), and DIPEA (2 eq) in DMF.

-

Quench with methanol and isolate via filtration.

Yield : 70–75% after recrystallization.

Optimization of Reaction Conditions

Solvent and Base Selection

DMF vs. DMAc :

-

DMF provides higher solubility for polar intermediates but requires stringent temperature control to avoid decomposition.

-

DMAc offers better thermal stability for industrial-scale reactions.

Base Comparison :

| Base | Reaction Efficiency | Byproduct Formation |

|---|---|---|

| K₂CO₃ | High | Moderate |

| DIPEA | Very High | Low |

| NaH | Moderate | High |

DIPEA minimizes side reactions such as O-alkylation due to its steric bulk.

Temperature and Time Dependence

-

Bromination : >80°C accelerates reaction but risks over-bromination.

-

Alkylation : 95–105°C ensures complete conversion within 3 hours.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis utilizes continuous flow systems to enhance heat transfer and reduce reaction time. A case study reported a 20% increase in yield (85%) compared to batch reactors.

Purification Techniques

-

Crystallization : Methanol/water mixtures (3:1) yield >99% purity.

-

Chromatography : Reserved for high-purity pharmaceutical grades.

Analytical Characterization

Spectroscopic Methods

Mass Spectrometry

Comparative Analysis with Analogous Derivatives

| Derivative | Alkyl Group | Yield (%) | Purity (%) |

|---|---|---|---|

| 7-But-2-ynyl | Butynyl | 84 | 99.5 |

| 7-Propan-2-yl | Isopropyl | 75 | 99.2 |

| 7-Benzyl | Benzyl | 68 | 98.8 |

Isopropyl derivatives exhibit marginally lower yields due to steric hindrance during alkylation.

Challenges and Troubleshooting

Regioselectivity Issues

Competing alkylation at N-9 is suppressed using bulky bases (e.g., DIPEA) and polar aprotic solvents .

Byproduct Formation

-

Di-alkylated Products : Controlled by limiting alkylating agent to 1.2 eq.

-

Hydrolysis Byproducts : Avoid aqueous conditions during alkylation.

Scientific Research Applications

8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases, including cancer and viral infections.

Biological Activity

8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione, a purine derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. Characterized by a bromine atom at the 8th position and a propan-2-yl group at the 7th position on the purine ring, this compound exhibits potential therapeutic applications, particularly in antiviral and anticancer treatments.

- Molecular Formula : C9H11BrN4O2

- Molecular Weight : 287.118 g/mol

- IUPAC Name : this compound

Antiviral Activity

Research indicates that this compound possesses antiviral properties. It has been shown to inhibit viral replication in various models, making it a candidate for further investigation in antiviral drug development. The mechanism of action is believed to involve interference with viral RNA synthesis and modulation of host immune responses.

Anticancer Properties

The compound has demonstrated significant anticancer activity in vitro and in vivo. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth. The following table summarizes key findings from various studies regarding its anticancer effects:

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, this compound exhibits anti-inflammatory properties. Studies have shown that it can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- In Vivo Analgesic Activity : A study evaluated the analgesic effects of various derivatives of purine compounds, including this compound. The results indicated that certain derivatives exhibited analgesic activity significantly higher than acetylsalicylic acid (ASA), suggesting a promising avenue for pain management therapies .

- Toxicity Assessment : Safety profiles were established through acute toxicity studies in rodents. The compound showed no significant adverse effects at therapeutic doses, indicating a favorable safety margin for further development .

Synthesis and Derivatives

The synthesis of this compound typically involves bromination reactions using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. The compound serves as a precursor for various analogs that may exhibit enhanced biological activities.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of brominated purine-diones are highly dependent on substituents at positions 3, 7, and 8. Below is a comparative analysis of key analogs:

Key Observations:

- Receptor Binding : The 3-chlorobenzyl group in ’s compound may enhance aromatic stacking interactions with receptor pockets, a feature absent in the target compound .

- Toxicity : Compounds with smaller substituents (e.g., trimethyl in ) exhibit fewer reported hazards compared to bulkier analogs like the butynyl derivative (H302: harmful if swallowed) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Bromo-3-methyl-7-propan-2-ylpurine-2,6-dione, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via alkylation of brominated xanthine derivatives. For example, 8-bromotheophylline analogs undergo N7-alkylation using alkyl halides (e.g., propargyl or isopropyl derivatives) in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃). Reaction parameters such as temperature (75°C for 4 hours or room temperature for 6 hours) and stoichiometry (1:2 molar ratio of substrate to alkylating agent) significantly affect yield and purity .

Q. How is the structural characterization of this compound performed in academic research?

- Methodological Answer : Characterization relies on spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl and isopropyl groups) and confirms bromine position.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₀H₉BrN₄O₂, MW 297.11) .

- X-ray Diffraction : Resolves regiochemistry of substitutions, particularly in analogs like 8-piperidin-1-yl derivatives .

Q. What are the primary reactivity patterns observed in this compound?

- Methodological Answer : The 8-bromo position undergoes nucleophilic substitution (e.g., with amines or thiols), while the N7-isopropyl group influences steric effects. Reactivity at C2/C6 carbonyls is limited under mild conditions but can be modified via strong bases or electrophiles. Parallel studies on chloro-purine derivatives highlight regioselectivity trends .

Advanced Research Questions

Q. How can researchers optimize the alkylation step during synthesis to address low yields or side reactions?

- Methodological Answer :

- Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions.

- Base Selection : Use stronger bases (e.g., Cs₂CO₃) for sluggish alkylations.

- Temperature Control : Gradual heating (e.g., 50–80°C) minimizes decomposition.

- Monitoring : Track progress via TLC/HPLC and quench reactions at 80–90% conversion to avoid over-alkylation .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK-293 for adenosine receptor studies) and control compounds (e.g., theophylline).

- SAR Analysis : Compare analogs (e.g., 8-morpholin-4-yl or 8-piperidin-1-yl derivatives) to isolate structural contributors to activity .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to validate potency claims .

Q. How can chemistry informer libraries improve synthetic methodologies for this compound?

- Methodological Answer : Informatics libraries (e.g., Merck’s Aryl Halide Library) screen reactions across diverse substrates to identify scope/limitations. For example, testing coupling reactions with 8-bromo-purine against 18 halide partners reveals compatibility with propargyl vs. benzyl groups, guiding condition optimization .

Q. What experimental approaches investigate regioselectivity in substitution reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.